molecular formula C13H16F3NO B12238754 2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]butanamide

2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]butanamide

Cat. No.: B12238754
M. Wt: 259.27 g/mol
InChI Key: BNSZOEJRQPOGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]butanamide is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]butanamide can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylbutanoyl chloride with 2-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as distillation and crystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide
  • 2,5-dimethyl-N-phenyl-3-furamide

Uniqueness

2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]butanamide is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

IUPAC Name

2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C13H16F3NO/c1-4-12(2,3)11(18)17-10-8-6-5-7-9(10)13(14,15)16/h5-8H,4H2,1-3H3,(H,17,18)

InChI Key

BNSZOEJRQPOGEH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)NC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.